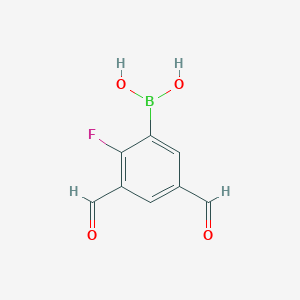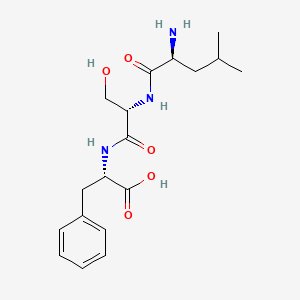
Acide (2-fluoro-3,5-diformylphényl)boronique
Vue d'ensemble
Description
(2-Fluoro-3,5-diformylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and two formyl groups
Applications De Recherche Scientifique
(2-Fluoro-3,5-diformylphenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of the compound 2-Fluoro-3,5-diformylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The 2-Fluoro-3,5-diformylphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This process is a key step in the formation of the carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by 2-Fluoro-3,5-diformylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many organic compounds .
Result of Action
The molecular and cellular effects of the action of 2-Fluoro-3,5-diformylphenylboronic acid are primarily seen in its ability to facilitate the Suzuki-Miyaura cross-coupling reaction . This results in the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3,5-diformylphenylboronic acid can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the Suzuki-Miyaura coupling reaction . Additionally, the presence of other compounds in the reaction mixture can also influence the reaction outcome .
Analyse Biochimique
Biochemical Properties
(2-Fluoro-3,5-diformylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are formed through the interaction of the boronic acid group with diols or other hydroxyl-containing compounds. This compound is known to interact with enzymes such as glycosidases and proteases, where it can act as an inhibitor by forming reversible covalent bonds with the active site serine or threonine residues. Additionally, (2-Fluoro-3,5-diformylphenyl)boronic acid can bind to carbohydrates on cell surfaces, facilitating cell capture and release in dynamic covalent hydrogels .
Cellular Effects
The effects of (2-Fluoro-3,5-diformylphenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, (2-Fluoro-3,5-diformylphenyl)boronic acid has been shown to impact gene expression by interacting with transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, (2-Fluoro-3,5-diformylphenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also act as a ligand for certain receptors, modulating their activity and downstream signaling. Additionally, (2-Fluoro-3,5-diformylphenyl)boronic acid can influence gene expression by binding to transcription factors, thereby altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluoro-3,5-diformylphenyl)boronic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Studies have shown that the long-term exposure of cells to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of (2-Fluoro-3,5-diformylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating immune responses or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
(2-Fluoro-3,5-diformylphenyl)boronic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases and hydrolases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, (2-Fluoro-3,5-diformylphenyl)boronic acid can influence metabolic flux and metabolite levels in cells, further impacting cellular function .
Transport and Distribution
Within cells and tissues, (2-Fluoro-3,5-diformylphenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of (2-Fluoro-3,5-diformylphenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the borylation of 2-fluoro-3,5-diformylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: While specific industrial production methods for (2-Fluoro-3,5-diformylphenyl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-3,5-diformylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene) for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 2-Fluoro-3,5-dicarboxyphenylboronic acid.
Reduction: 2-Fluoro-3,5-dihydroxymethylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Comparaison Avec Des Composés Similaires
- 3,5-Diformylphenylboronic acid
- 2-Fluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Comparison: (2-Fluoro-3,5-diformylphenyl)boronic acid is unique due to the presence of both fluorine and formyl groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs .
Propriétés
IUPAC Name |
(2-fluoro-3,5-diformylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXARFPYUGQNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584586 | |
| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-85-1 | |
| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)



![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)








